An In-depth Technical Guide to 3-Bromohexan-2-one
An In-depth Technical Guide to 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromohexan-2-one, a versatile alpha-bromo ketone intermediate with significant potential in organic synthesis and drug discovery.
Core Chemical Properties
3-Bromohexan-2-one is a halogenated ketone with the molecular formula C₆H₁₁BrO.[1][2] Its chemical structure features a hexane backbone with a carbonyl group at the second position and a bromine atom at the alpha-position (carbon-3). This arrangement of functional groups is key to its reactivity.
Table 1: Physicochemical Properties of 3-Bromohexan-2-one
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [1][2] |
| Molecular Weight | 179.05 g/mol | [1][2] |
| CAS Number | 29584-99-4 | [1] |
| Predicted Boiling Point | 186.0 ± 13.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [3] |
| Predicted Flash Point | 48.9 ± 7.2 °C | [3] |
| Predicted Refractive Index | 1.456 | [3] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Complexity | 80.6 | [1] |
Synthesis of 3-Bromohexan-2-one
The primary synthetic route to 3-Bromohexan-2-one involves the alpha-bromination of its parent ketone, 2-hexanone. This reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively.
Experimental Protocol: General Alpha-Bromination of a Ketone
While a specific, detailed protocol for the synthesis of 3-Bromohexan-2-one is not available in the cited literature, a general procedure for the acid-catalyzed alpha-bromination of a ketone is as follows:
Materials:
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2-Hexanone
-
Bromine (Br₂)
-
Acetic acid (or another suitable solvent)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Magnesium sulfate (or other drying agent)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel with continuous stirring. The reaction is typically exothermic, and the temperature should be maintained near 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude 3-Bromohexan-2-one.
-
The crude product can be purified by vacuum distillation.
Figure 1: A generalized workflow for the synthesis of 3-Bromohexan-2-one.
Reactivity and Synthetic Applications
The presence of a bromine atom alpha to a carbonyl group makes 3-Bromohexan-2-one a highly reactive and synthetically useful intermediate.
Nucleophilic Substitution
The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of a wide range of functional groups at the alpha-position.
Elimination Reactions
In the presence of a base, 3-Bromohexan-2-one can undergo an elimination reaction to form the corresponding α,β-unsaturated ketone, hex-3-en-2-one.
Favorskii Rearrangement
A key reaction of alpha-halo ketones is the Favorskii rearrangement, which occurs in the presence of a strong base (e.g., alkoxides). This reaction leads to the formation of a carboxylic acid derivative. In the case of 3-Bromohexan-2-one, treatment with a base like sodium methoxide would be expected to yield a methyl ester of a rearranged carboxylic acid.
Experimental Protocol: General Favorskii Rearrangement
The following is a general procedure for the Favorskii rearrangement of an alpha-bromo ketone:
Materials:
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Alpha-bromo ketone (e.g., 3-Bromohexan-2-one)
-
Sodium methoxide (NaOMe) or other strong base
-
Methanol (or other suitable alcohol)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Magnesium sulfate
-
Reaction flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the alpha-bromo ketone in diethyl ether to the cooled base solution with stirring.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the resulting ester by column chromatography or distillation.
Figure 2: The mechanism of the Favorskii rearrangement of 3-Bromohexan-2-one.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-Bromohexan-2-one
| Technique | Predicted Features |
| ¹H NMR | - A multiplet for the proton at the alpha-position (C3), shifted downfield due to the adjacent bromine and carbonyl group. - A singlet for the methyl protons adjacent to the carbonyl group (C1). - Multiplets for the protons of the propyl chain (C4, C5, and C6). |
| ¹³C NMR | - A signal for the carbonyl carbon (C2) in the range of 190-210 ppm. - A signal for the carbon bearing the bromine atom (C3) shifted downfield. - Signals for the remaining alkyl carbons. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone, typically around 1715-1735 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups. - A C-Br stretching vibration, which is typically weak and found in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns involving alpha-cleavage (loss of the methyl or propyl group adjacent to the carbonyl) and loss of the bromine atom or HBr. |
Safety and Handling
3-Bromohexan-2-one is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromohexan-2-one is a valuable synthetic intermediate due to the versatile reactivity conferred by its alpha-bromo ketone functionality. Its ability to undergo nucleophilic substitution, elimination, and rearrangement reactions makes it a useful building block for the synthesis of a variety of more complex organic molecules, with potential applications in the development of new pharmaceuticals and other fine chemicals. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.
